(1-Methylpyrrolidin-3-yl)methanol
Overview
Description
“(1-Methylpyrrolidin-3-yl)methanol” is a chemical compound with the linear formula C6H13NO . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(1-Methylpyrrolidin-3-yl)methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “(1-Methylpyrrolidin-3-yl)methanol” is characterized by a five-membered pyrrolidine ring. The molecular formula is C6H13NO, and the molecular weight is 115.17 g/mol . The InChIKey of the compound is NPWMWLAPRVMNBN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Methylpyrrolidin-3-yl)methanol” include a molecular weight of 115.17 g/mol, an XLogP3-AA of 0, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The topological polar surface area is 23.5 Ų .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods The compound (1-Methylpyrrolidin-3-yl)methanol is synthesized through various innovative methods. Notably, the double reduction of cyclic sulfonamides leads to the formation of compounds similar to (1-Methylpyrrolidin-3-yl)methanol, such as (4S-Phenylpyrrolidin-2R-yl)methanol, through a process involving the stereoselective intramolecular Heck reaction and subsequent reduction steps (Evans, 2007). Additionally, the ring-methylation of pyrrole using supercritical methanol is another method contributing to the synthesis of similar compounds, showcasing the diverse ways these structures can be achieved (Kishida et al., 2010).
Structural and Catalytic Insights In the realm of molecular structure and catalysis, (1-Methylpyrrolidin-3-yl)methanol-related compounds have been studied extensively. For instance, the study of ferrocenylmethanols, which are structurally related to (1-Methylpyrrolidin-3-yl)methanol, has provided insights into their potential use in catalysis and ligand formation, enhancing our understanding of molecular interactions and structural dynamics (Labande et al., 2007).
Methanol: A Versatile Building Block
Catalysis and Synthesis Methanol serves as a versatile building block and solvent in organic synthesis. Its involvement in catalytic processes, such as the N-methylation of amines and the direct C–C coupling with allenes, underscores its importance in producing complex molecules. These reactions demonstrate methanol's role in creating a variety of compounds, from pharmaceuticals to higher alcohols with quaternary carbon centers (Sarki et al., 2021; Moran et al., 2011).
Biotechnological Applications The potential of methanol extends to biotechnological applications, where it is considered a promising substrate for the biological production of chemicals and fuels. Engineering methylotrophic bacteria to convert methanol into valuable metabolites exemplifies the innovative use of this simple molecule in bioprocess technology (Whitaker et al., 2017).
Safety And Hazards
Future Directions
Pyrrolidine compounds, such as “(1-Methylpyrrolidin-3-yl)methanol”, continue to be of great interest in drug discovery due to their versatility and the possibility to efficiently explore the pharmacophore space . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWMWLAPRVMNBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304410 | |
Record name | (1-methylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrrolidin-3-yl)methanol | |
CAS RN |
5021-33-0 | |
Record name | 5021-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5021-33-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-methylpyrrolidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylpyrrolidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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